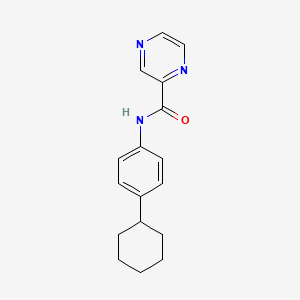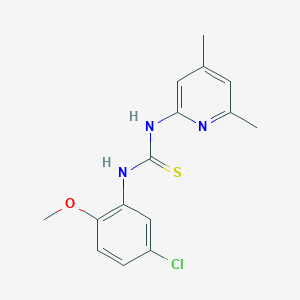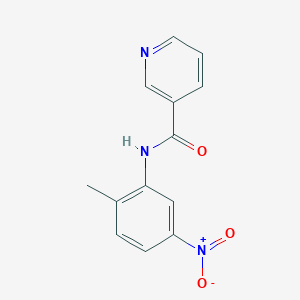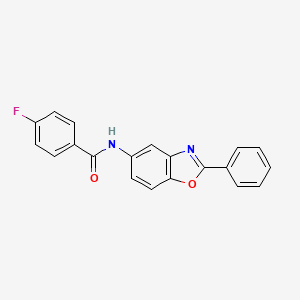
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of pyrazinecarboxamide compounds and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to have neuroprotective effects and can reduce the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In immunology, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been studied for its immunomodulatory effects and can regulate the immune response.
作用機序
The mechanism of action of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to modulate the activity of ion channels, receptors, and enzymes, which can affect cellular signaling pathways. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has also been shown to have antioxidant and anti-inflammatory effects, which can contribute to its neuroprotective and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has also been shown to inhibit the growth of cancer cells and enhance the immune response. These effects make N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide a promising compound for therapeutic applications.
実験室実験の利点と制限
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide is also relatively easy to synthesize, which makes it accessible for research purposes. However, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has limitations in terms of its specificity and selectivity for molecular targets. Further research is needed to determine the optimal conditions for using N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide in lab experiments.
将来の方向性
There are several future directions for research on N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide. One area of interest is the development of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide derivatives with improved potency and selectivity for molecular targets. Another area of interest is the investigation of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide's potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide and its effects on cellular signaling pathways.
Conclusion:
In conclusion, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been studied for its neuroprotective, anti-tumor, and immunomodulatory effects, and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide and its potential therapeutic applications in various fields.
合成法
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide can be synthesized using various methods, including the reaction of 4-cyclohexylphenylhydrazine with 2-pyrazinecarboxylic acid, or the reaction of 4-cyclohexylphenylhydrazine with 2-chloropyrazinecarboxamide. The synthesis method used can affect the purity and yield of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide, which is important for its use in scientific research.
特性
IUPAC Name |
N-(4-cyclohexylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-12-18-10-11-19-16)20-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBDHVOHQMXCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexylphenyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)



![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)


![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)